molecular formula C8H8F2O2 B8644292 2-(2,5-Difluoro-phenoxy)-ethanol

2-(2,5-Difluoro-phenoxy)-ethanol

Cat. No.: B8644292
M. Wt: 174.14 g/mol
InChI Key: FJYVXYMRSUFESD-UHFFFAOYSA-N
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Description

2-(2,5-Difluoro-phenoxy)-ethanol is a fluorinated phenolic ether derivative characterized by a phenoxy group substituted with fluorine atoms at the 2- and 5-positions, linked to an ethanol moiety. Fluorine atoms are known to enhance metabolic stability, lipophilicity, and electronic effects in aromatic systems, which can influence solubility, reactivity, and biological activity . For example, fluorinated analogs like 2-(2,5-Dimethylphenoxy)ethanol demonstrate applications in controlling intermolecular interactions and improving solubility in organic solvents, suggesting similar utility for this compound .

Properties

Molecular Formula

C8H8F2O2

Molecular Weight

174.14 g/mol

IUPAC Name

2-(2,5-difluorophenoxy)ethanol

InChI

InChI=1S/C8H8F2O2/c9-6-1-2-7(10)8(5-6)12-4-3-11/h1-2,5,11H,3-4H2

InChI Key

FJYVXYMRSUFESD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)OCCO)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical Properties

Fluorine atoms increase electronegativity and lipophilicity, as seen in:

  • 2-(2,5-Dimethylphenoxy)ethanol (): Methyl groups enhance solubility in organic solvents but reduce polarity compared to fluorine. Its crystal structure reveals intermolecular hydrogen bonding involving the ethanol group .
Compound Molecular Weight (g/mol) Key Functional Groups Solubility Features
2-(2,5-Dimethylphenoxy)ethanol 166.22 Methyl, ethanol Improved organic solubility
(S)-2-Amino-2-(2,5-difluorophenyl)ethanol HCl 209.62 Amino, ethanol, difluoro Water-soluble (salt form)

Metabolic and Pharmacokinetic Behavior

Fluorinated compounds often exhibit enhanced metabolic stability:

  • 2',2'-Difluorodeoxycytidine (dFdC) (): The difluoro group increases membrane permeability and triphosphate stability, leading to prolonged DNA synthesis inhibition compared to ara-C. The elimination half-life of dFdCTP is 3.9–16+ hours , versus 0.7 hours for ara-CTP .
  • 3-(3,5-Difluoro-phenoxy)-azetidine (): The difluoro-phenoxy group aids in tracking metabolic degradation via liberated 3,5-difluorophenol, highlighting fluorine's role as a detection tag .

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